Cas no 1250243-02-7 (3-amino-2-(oxan-4-yl)methylpropanoic acid)
3-amino-2-(oxan-4-yl)methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(oxan-4-ylmethyl)propanoicacid
- 3-amino-2-(oxan-4-ylmethyl)propanoic acid
- 3-amino-2-[(oxan-4-yl)methyl]propanoic acid
- 3-Amino-2-((tetrahydro-2h-pyran-4-yl)methyl)propanoic acid
- 2H-Pyran-4-propanoic acid, α-(aminomethyl)tetrahydro-
- 3-amino-2-(oxan-4-yl)methylpropanoic acid
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- Inchi: 1S/C9H17NO3/c10-6-8(9(11)12)5-7-1-3-13-4-2-7/h7-8H,1-6,10H2,(H,11,12)
- InChI Key: MFSGRTBIYFKOKF-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)CC(C(=O)O)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 166
- XLogP3: -2.5
- Topological Polar Surface Area: 72.6
3-amino-2-(oxan-4-yl)methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145904-0.05g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 0.05g |
$888.0 | 2023-06-06 | ||
| Enamine | EN300-145904-0.1g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 0.1g |
$930.0 | 2023-06-06 | ||
| Enamine | EN300-145904-0.25g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 0.25g |
$972.0 | 2023-06-06 | ||
| Enamine | EN300-145904-0.5g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 0.5g |
$1014.0 | 2023-06-06 | ||
| Enamine | EN300-145904-1.0g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 1g |
$1057.0 | 2023-06-06 | ||
| Enamine | EN300-145904-2.5g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 2.5g |
$2071.0 | 2023-06-06 | ||
| Enamine | EN300-145904-5.0g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 5g |
$3065.0 | 2023-06-06 | ||
| Enamine | EN300-145904-10.0g |
3-amino-2-[(oxan-4-yl)methyl]propanoic acid |
1250243-02-7 | 10g |
$4545.0 | 2023-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009075-1g |
3-Amino-2-(oxan-4-ylmethyl)propanoic acid |
1250243-02-7 | 95% | 1g |
¥5180.0 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414981-50mg |
3-Amino-2-((tetrahydro-2h-pyran-4-yl)methyl)propanoic acid |
1250243-02-7 | 95% | 50mg |
¥23976.00 | 2024-08-09 |
3-amino-2-(oxan-4-yl)methylpropanoic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 3-amino-2-(oxan-4-yl)methylpropanoic acid
3-Amino-2-(Oxan-4-yl)methylpropanoic Acid (CAS No. 1250243-02-7): An Overview
3-Amino-2-(Oxan-4-yl)methylpropanoic acid (CAS No. 1250243-02-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-amino-2-(tetrahydro-2H-pyran-4-yl)methylpropanoic acid, is a derivative of amino acids and possesses unique structural features that make it an attractive candidate for various applications, including drug development and biochemical studies.
The molecular structure of 3-amino-2-(oxan-4-yl)methylpropanoic acid consists of an amino group, a carboxylic acid group, and a tetrahydrofuran ring. The presence of these functional groups imparts the compound with diverse chemical properties, such as solubility, reactivity, and biological activity. The tetrahydrofuran ring, in particular, adds rigidity to the molecule, which can influence its conformational behavior and interactions with biological targets.
In recent years, 3-amino-2-(oxan-4-yl)methylpropanoic acid has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a building block in the synthesis of peptidomimetics and peptidomimetic drugs. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, bioavailability, and reduced immunogenicity. The rigid structure provided by the tetrahydrofuran ring in 3-amino-2-(oxan-4-yl)methylpropanoic acid makes it an ideal candidate for this purpose.
Several studies have demonstrated the utility of 3-amino-2-(oxan-4-yl)methylpropanoic acid in the development of peptidomimetics targeting various diseases. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of peptidomimetics derived from 3-amino-2-(oxan-4-yl)methylpropanoic acid that exhibited potent inhibitory activity against proteases involved in cancer progression. These findings highlight the potential of this compound in the development of novel anticancer agents.
Beyond its use in peptidomimetic drug design, 3-amino-2-(oxan-4-yl)methylpropanoic acid has also shown promise in other areas of medicinal chemistry. One area of interest is its potential as a scaffold for the development of inhibitors targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in cellular signaling pathways and are important targets for many therapeutic agents. The rigid structure and functional groups of 3-amino-2-(oxan-4-yl)methylpropanoic acid make it suitable for designing molecules that can selectively bind to specific GPCRs, thereby modulating their activity.
In addition to its applications in drug discovery, 3-amino-2-(oxan-4-yl)methylpropanoic acid has been explored for its use in biochemical research. Its unique structural features make it an excellent tool for studying protein-protein interactions and enzyme mechanisms. For example, researchers have used this compound to investigate the binding interactions between enzymes and their substrates, providing valuable insights into the molecular mechanisms underlying enzymatic catalysis.
The synthesis of 3-amino-2-(oxan-4-yl)methylpropanoic acid has been optimized through various synthetic routes to ensure high yields and purity. One common approach involves the reaction of 4-bromotetrahydropyran with an appropriate amino acid derivative followed by deprotection steps to yield the final product. The choice of synthetic route depends on factors such as cost-effectiveness, scalability, and environmental impact.
In conclusion, 3-amino-2-(oxan-4-yl)methylpropanoic acid (CAS No. 1250243-02-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing peptidomimetics, GPCR inhibitors, and biochemical research tools. Ongoing research continues to uncover new applications and optimize its synthesis, further solidifying its importance in the field.
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